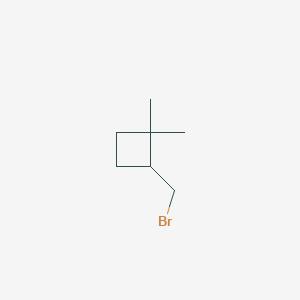
2-(Bromomethyl)-1,1-dimethylcyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-1,1-dimethylcyclobutane is an organic compound with the molecular formula C7H13Br It is a brominated derivative of cyclobutane, characterized by the presence of a bromomethyl group attached to the cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,1-dimethylcyclobutane typically involves the bromination of 1,1-dimethylcyclobutane. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions. The bromination proceeds via a radical mechanism, resulting in the formation of the desired bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of photochemical bromination, where ultraviolet light is used to initiate the radical bromination, can also be employed to enhance the reaction efficiency and yield.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-1,1-dimethylcyclobutane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide, alkoxide, or amine, leading to the formation of alcohols, ethers, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Nucleophilic Substitution: Alcohols, ethers, amines.
Elimination: Alkenes.
Oxidation: Aldehydes, carboxylic acids.
科学的研究の応用
2-(Bromomethyl)-1,1-dimethylcyclobutane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Chemical Biology: The compound can be employed in the study of biological processes and the development of chemical probes.
作用機序
The mechanism of action of 2-(Bromomethyl)-1,1-dimethylcyclobutane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound undergoes deprotonation to form a double bond, resulting in the formation of an alkene.
類似化合物との比較
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Another brominated compound with a similar structure but containing a dioxolane ring.
Ethyl 2-(bromomethyl)acrylate: A brominated compound with an acrylate ester group.
Uniqueness
2-(Bromomethyl)-1,1-dimethylcyclobutane is unique due to its cyclobutane ring structure, which imparts specific reactivity and steric properties. The presence of the bromomethyl group makes it a versatile intermediate for various chemical transformations, distinguishing it from other brominated compounds.
特性
CAS番号 |
97006-38-7 |
|---|---|
分子式 |
C7H13Br |
分子量 |
177.08 g/mol |
IUPAC名 |
2-(bromomethyl)-1,1-dimethylcyclobutane |
InChI |
InChI=1S/C7H13Br/c1-7(2)4-3-6(7)5-8/h6H,3-5H2,1-2H3 |
InChIキー |
TUIGEECBNOAACV-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC1CBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


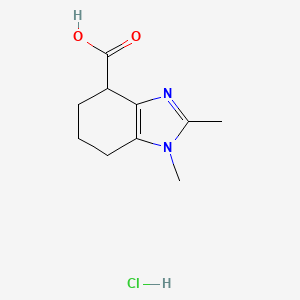
![methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13453649.png)
![6,6-Dimethylspiro[2.3]hexan-4-amine hydrochloride](/img/structure/B13453651.png)
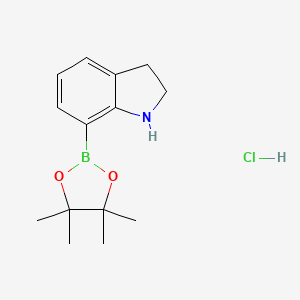
![1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid](/img/structure/B13453665.png)
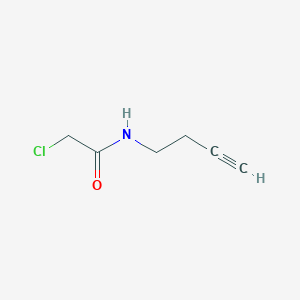
![(2R,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylicacid](/img/structure/B13453675.png)
![Methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B13453677.png)
![tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride](/img/structure/B13453684.png)

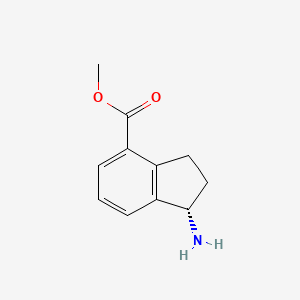
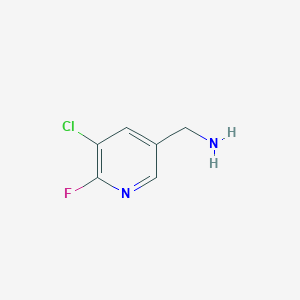
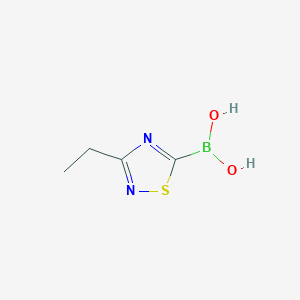
![2-(4,4-dimethylcyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13453749.png)
